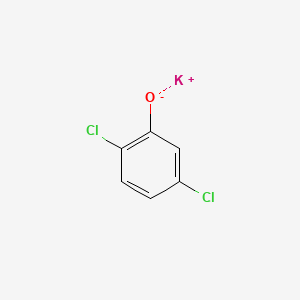

Potassium 2,5-dichlorophenolate

説明

特性

CAS番号 |

68938-81-8 |

|---|---|

分子式 |

C6H4Cl2KO |

分子量 |

202.10 g/mol |

IUPAC名 |

potassium;2,5-dichlorophenolate |

InChI |

InChI=1S/C6H4Cl2O.K/c7-4-1-2-5(8)6(9)3-4;/h1-3,9H; |

InChIキー |

QQDAXBKAPINROG-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Cl)[O-])Cl.[K+] |

正規SMILES |

C1=CC(=C(C=C1Cl)O)Cl.[K] |

他のCAS番号 |

68938-81-8 |

物理的記述 |

Liquid |

関連するCAS |

583-78-8 (Parent) |

同義語 |

2,5-dichlorophenol 2,5-dichlorophenol, potassium salt 2,5-dichlorophenol, sodium salt potassium 2,5-dichlorophenoxide sodium 2,5-dichlorophenoxide |

製品の起源 |

United States |

Foundational & Exploratory

physicochemical properties of Potassium 2,5-dichlorophenolate

An In-depth Technical Guide to the Physicochemical Properties of Potassium 2,5-dichlorophenolate

Prepared by: Gemini, Senior Application Scientist

Foreword

For researchers, scientists, and professionals in drug development, a thorough understanding of a chemical intermediate's properties is paramount. Potassium 2,5-dichlorophenolate, a key organohalogen compound, serves as a critical building block in organic synthesis and is a significant metabolite in environmental and toxicological studies. This guide provides a comprehensive exploration of its core physicochemical characteristics, synthesis, analytical validation, and handling protocols. The narrative is structured to deliver not just data, but the scientific rationale behind the experimental and analytical choices, ensuring a robust and applicable understanding for laboratory and development settings.

Chemical Identity and Structural Framework

Potassium 2,5-dichlorophenolate is the potassium salt of 2,5-dichlorophenol. Its identity is established through a set of unique identifiers that are critical for regulatory compliance, literature searches, and accurate experimental design. The parent phenol is a major metabolite of 1,4-dichlorobenzene, a compound historically used in pesticides and disinfectants, making this salt highly relevant in toxicology, environmental science, and biomonitoring research.[1][2]

The structure consists of a benzene ring functionalized with two electron-withdrawing chlorine atoms at positions 2 and 5, and an oxygen atom bearing a negative charge, which is ionically bonded to a potassium cation (K⁺). This ionic character significantly influences its solubility and reactivity compared to its parent phenol.

Table 1: Core Chemical Identifiers

| Identifier | Value |

| Chemical Name | potassium;2,5-dichlorophenolate[1] |

| CAS Number | 68938-81-8[1][3] |

| Molecular Formula | C₆H₃Cl₂KO[1] |

| Molecular Weight | 201.09 g/mol [1][3] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)[O-])Cl.[K+][1] |

| InChI Key | QQDAXBKAPINROG-UHFFFAOYSA-N[1] |

| Parent CAS | 583-78-8 (2,5-Dichlorophenol)[1] |

Synthesis Pathway and Methodologies

The synthesis of Potassium 2,5-dichlorophenolate is a straightforward acid-base reaction, yet achieving high purity and yield requires precise control over reaction conditions. The process hinges on the neutralization of its acidic precursor, 2,5-dichlorophenol, with a potassium base.

Synthesis of the Precursor: 2,5-Dichlorophenol

The common industrial route to 2,5-dichlorophenol involves a two-step process starting from 2,5-dichloroaniline:

-

Diazotization: 2,5-dichloroaniline is treated with nitrosylsulfuric acid to form a diazonium salt.[1] This reaction is typically performed at low temperatures to ensure the stability of the diazonium intermediate.

-

Hydroxylation: The resulting diazonium salt is subjected to hydroxylation, often in the presence of sulfuric acid at elevated temperatures (150–170°C), to yield 2,5-dichlorophenol.[1]

Alternative patented methods include the hydrolysis of 1,2,4-trichlorobenzene derivatives.[4]

Formation of the Potassium Salt

The final salt is prepared by reacting 2,5-dichlorophenol with potassium hydroxide. The choice of solvent and the strict exclusion of water are critical for driving the reaction to completion and preventing hydrolysis of the product.

Caption: Synthesis workflow for Potassium 2,5-dichlorophenolate.

Experimental Protocol: Synthesis of Potassium 2,5-dichlorophenolate

This protocol is based on established industrial methods for achieving high yield and purity.[1]

-

Reactor Setup: Charge a glass-lined reactor equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus for azeotropic water removal with 2,5-dichlorophenol and a high-boiling-point solvent such as xylene.

-

Reagent Addition: While stirring, add a stoichiometric equivalent (or a slight excess) of aqueous potassium hydroxide (48–50% w/w) dropwise to the solution. A molar ratio of 1:0.98 (phenol to KOH) is often optimal.[1]

-

Reaction & Dehydration: Heat the mixture to 110°C. The water from the KOH solution and the reaction will be removed azeotropically with xylene. Continue heating for approximately 5 hours or until no more water is collected.

-

Causality Insight: Xylene is the preferred solvent due to its high boiling point (137–140°C), which facilitates efficient azeotropic removal of water. Moisture control is paramount, as residual water (>0.1% w/w) can inhibit subsequent reactions if the product is used as an intermediate and can promote hydrolysis during storage.[1]

-

-

Product Isolation: Cool the reaction mixture. The product, Potassium 2,5-dichlorophenolate, will precipitate. Isolate the solid by filtration.

-

Purification: Wash the isolated solid with a non-polar solvent (e.g., cold xylene or hexane) to remove any unreacted phenol and other organic impurities. Dry the final product under vacuum. Purity can exceed 99% after crystallization.[1]

Core Physicochemical Properties

The properties of Potassium 2,5-dichlorophenolate are dictated by its aromatic structure, halogen substituents, and ionic nature. The following table summarizes key quantitative data, primarily referencing the parent compound for non-ionic properties, as these are most widely reported and directly influence the phenolate's behavior.

Table 2: Summary of Physicochemical Properties

| Property | Value | Comments & Significance |

| Physical State | White to light brown crystalline solid[5][6] | The parent phenol is a solid at room temperature. The potassium salt is also expected to be a solid. |

| Melting Point | 59-60 °C[1][3] | A relatively low melting point, important for formulation and processing considerations. |

| Boiling Point | 214.6 °C at 760 mmHg[3][7] | Data for the parent phenol. The salt would likely decompose before boiling. |

| Water Solubility | 3 g/L at 20 °C (for 2,5-Dichlorophenol)[5][8] | The parent phenol is sparingly soluble. The potassium salt form is significantly more soluble in aqueous media due to its ionic nature. |

| pKa | 7.53 - 7.92 (for 2,5-Dichlorophenol)[5][9] | The electron-withdrawing chlorine atoms increase the acidity of the phenolic proton compared to phenol (pKa ~10). This governs the salt's stability at different pH values. |

| LogP (Octanol/Water) | 3.07[9] | Partition coefficient for the parent phenol, indicating significant lipophilicity. This is a key parameter in predicting environmental fate and biological uptake. |

| Density | ~1.46 g/cm³[3][7] | Data for the parent phenol. |

| Flash Point | 100 °C[3][5][7] | Data for the parent phenol, indicating it is a combustible solid.[10] |

Analytical Characterization and Quality Control

A multi-technique approach is essential for the unambiguous identification, structural elucidation, and purity assessment of Potassium 2,5-dichlorophenolate.

Caption: Standard analytical workflow for compound characterization.

Spectroscopic Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides definitive structural information by probing the magnetic environments of the ¹H and ¹³C nuclei.

-

¹H NMR: The aromatic region of the spectrum for the phenolate anion is expected to show three distinct signals corresponding to the three protons on the benzene ring. Based on data for the parent phenol, the expected signals are approximately at δ 7.21 (d), 7.03 (d), and 6.86 (dd) ppm.[11] The absence of the phenolic -OH proton signal (which would appear as a broad singlet in the parent compound) is a key indicator of salt formation.

-

¹³C NMR: The spectrum will display six distinct signals for the six aromatic carbons, with chemical shifts influenced by the chlorine and oxygen substituents.

Protocol: ¹H NMR Analysis [12]

-

Sample Preparation: Accurately weigh and dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the salt may have poor solubility in CDCl₃). Add tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Acquisition: Use a 300-500 MHz spectrometer. Acquire data using a standard single-pulse experiment.

-

Parameters: Set the number of scans to 16-64 to achieve an adequate signal-to-noise ratio. Use a relaxation delay of 2-5 seconds.

-

Analysis: Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals to confirm the relative proton ratios.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify functional groups. The most critical diagnostic feature is the disappearance of the broad O-H stretching band (typically ~3200-3600 cm⁻¹) of the parent phenol, confirming deprotonation.[1]

-

Expected Peaks:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.

-

~1300-1200 cm⁻¹: Aryl C-O stretching.

-

~850-750 cm⁻¹: C-Cl stretching.

-

Protocol: FTIR-ATR Analysis [12]

-

Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean. Collect a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry (MS) MS provides information about the molecular weight and elemental composition.

-

Expected Fragmentation: Using techniques like Electrospray Ionization (ESI) in negative mode, the primary ion observed would be the 2,5-dichlorophenolate anion at m/z ~161. The characteristic isotopic pattern of two chlorine atoms ([M]⁻, [M+2]⁻, [M+4]⁻ in an approximate ratio of 9:6:1) would be a definitive indicator of its presence.[13]

Potassium Content Analysis

Confirming the correct stoichiometry of the salt requires quantifying the potassium content.

-

Ion Chromatography (IC): As per modern United States Pharmacopeia (USP) monographs for potassium salts, IC is a preferred method.[14] It offers high selectivity and can simultaneously detect other cationic impurities like sodium or ammonium.[14]

-

Titrimetric/Gravimetric Methods: The tetraphenylboron method is a classical and robust technique for potassium determination, where potassium is precipitated as potassium tetraphenylboron.[15]

Applications in Drug Development and Research

The utility of Potassium 2,5-dichlorophenolate extends across several scientific domains.

-

Chemical Intermediate: Dichlorinated phenols are versatile building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agricultural chemicals.[2][16] The phenolate form offers enhanced nucleophilicity compared to the phenol, making it suitable for ether synthesis (Williamson ether synthesis) and other coupling reactions.

-

Toxicology and Biomonitoring: As the primary metabolite of the environmental contaminant 1,4-dichlorobenzene, its detection and quantification in urine are used to assess human exposure levels.[1][2]

-

DMPK Studies: Understanding the metabolism of xenobiotics is a core pillar of Drug Metabolism and Pharmacokinetics (DMPK) in drug development.[17] Studying metabolites like 2,5-dichlorophenol and its conjugates helps in building comprehensive safety profiles and predicting potential drug-drug interactions.[17]

Safety, Storage, and Handling

Due to its hazardous nature, strict safety protocols must be followed when handling Potassium 2,5-dichlorophenolate and its parent compound. The information is derived from safety data sheets for 2,5-dichlorophenol.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant nitrile gloves, a lab coat, and chemical safety goggles with a face shield.[1][18][19]

-

Engineering Controls: Handle the substance exclusively in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][18]

-

Handling: Avoid all direct contact with skin and eyes.[19] Prevent the generation of dust.[18] After handling, wash hands and any exposed skin thoroughly.[18][19]

-

Storage: Store in a tightly sealed, airtight container in a cool, dry, and well-ventilated area designated for toxic substances.[1][19] A recommended storage temperature is 0–6°C to minimize decomposition.[1][5]

-

Hazards:

-

Waste Disposal: Dispose of waste in accordance with all local, state, and federal regulations. A common procedure involves neutralization with a dilute acid (e.g., 1 M HCl) followed by adsorption onto activated carbon before incineration.[1] Do not allow the chemical to enter drains.[18]

References

-

2,5-Dichlorophenol | C6H4Cl2O | CID 66. PubChem. [Link]

-

2,5-Dichlorophenol - Safety Data Sheet. Oakwood Chemical. [Link]

-

2,5-Dichlorophenol | CAS#:583-78-8. Chemsrc. [Link]

-

2,6-dichlorophenol. Organic Syntheses Procedure. [Link]

-

Chemical Properties of Phenol, 2,5-dichloro- (CAS 583-78-8). Cheméo. [Link]

-

2,5-Dichlorophenol Properties. EPA. [Link]

-

Dichlorprop-P-potassium. AERU - University of Hertfordshire. [Link]

- US4670610A - Preparation of 2,5-dichlorophenol.

-

The Degradation and Mineralization of 2,5-dichlorophenol by Advanced Oxidation Processes. ResearchGate. [Link]

-

Phenol, 2,5-dichloro-. the NIST WebBook. [Link]

-

Understanding the Application of 2,5-Dichloropyridine in Pharmaceutical Synthesis. Pharmaffiliates. [Link]

-

UV/Vis+ Photochemistry Database - Alkaline Substances. science-softCon. [Link]

-

POTASSIUM. Linear Chemicals. [Link]

-

ICSC 0439 - 2,5-DICHLOROPHENOL. Inchem.org. [Link]

- CN104591973A - Preparation method of 2,5-dichlorophenol.

-

Recommended Best Practice for the Analysis of Potassium Content in Potassium Chloride (KCl) Fertilizers. Fertilizer.org. [Link]

-

The Pivotal Role of DMPK in Drug Development, Optimizing Drug Safety and Efficacy. Scholars Research Library. [Link]

-

Development and bioequivalence study of potassium chloride extended release tablets. ScienceDirect. [Link]

-

Concentrations of 2,4-Dichlorophenol and 2,5-Dichlorophenol in Urine of Korean Adults - PMC. National Center for Biotechnology Information. [Link]

-

Development, Feasibility Assessment and in-vitro Evaluation of Diclofenac Potassium Multilayered Tablets. SciSpace. [Link]

Sources

- 1. Potassium 2,5-dichlorophenolate|CAS 68938-81-8 [benchchem.com]

- 2. Concentrations of 2,4-Dichlorophenol and 2,5-Dichlorophenol in Urine of Korean Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. US4670610A - Preparation of 2,5-dichlorophenol - Google Patents [patents.google.com]

- 5. 2,5-Dichlorophenol CAS#: 583-78-8 [m.chemicalbook.com]

- 6. 2,5-Dichlorophenol | 583-78-8 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. 2,5-Dichlorophenol | CAS#:583-78-8 | Chemsrc [chemsrc.com]

- 9. CompTox Chemicals Dashboard [comptox.epa.gov]

- 10. ICSC 0439 - 2,5-DICHLOROPHENOL [inchem.org]

- 11. 2,5-Dichlorophenol(583-78-8) 1H NMR spectrum [chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Phenol, 2,5-dichloro- [webbook.nist.gov]

- 14. Potassium analysis with ion chromatography according to USP testing methods | Metrohm [metrohm.com]

- 15. fertilizer.org [fertilizer.org]

- 16. nbinno.com [nbinno.com]

- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. assets.thermofisher.cn [assets.thermofisher.cn]

- 20. fishersci.com [fishersci.com]

Methodological & Application

Application Note: A Validated Synthesis Protocol for Potassium 2,5-dichlorophenolate from 1,4-Dichlorobenzene

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of potassium 2,5-dichlorophenolate, a valuable organic intermediate. The protocol starts from the readily available and cost-effective precursor, 1,4-dichlorobenzene. A multi-step synthetic route is detailed, involving a Friedel-Crafts acylation, a Baeyer-Villiger oxidation, hydrolysis, and final salt formation. This application note emphasizes the rationale behind procedural choices, ensuring both reproducibility and a deep understanding of the underlying chemical transformations. All quantitative data is summarized for clarity, and key workflows are visually represented.

Introduction and Strategic Overview

Potassium 2,5-dichlorophenolate and its parent phenol are significant intermediates in the synthesis of various agrochemicals and pharmaceuticals.[1][2] The direct conversion of 1,4-dichlorobenzene to 2,5-dichlorophenol via nucleophilic aromatic substitution (SNAr) of a chlorine atom with a hydroxyl group is challenging. Aromatic rings, being electron-rich, are generally resistant to nucleophilic attack.[3][4] Such reactions typically require harsh conditions of high temperature and pressure or the presence of strong electron-withdrawing groups on the aromatic ring to facilitate the reaction, which are absent in 1,4-dichlorobenzene.[5][6]

Therefore, a more strategic and higher-yielding multi-step approach is employed. This protocol outlines a robust three-step synthesis to produce 2,5-dichlorophenol from 1,4-dichlorobenzene, followed by a straightforward acid-base reaction to yield the final potassium salt. The chosen pathway proceeds through the following key transformations as described in the literature[7][8]:

-

Friedel-Crafts Acylation: Introduction of an acetyl group onto the 1,4-dichlorobenzene ring to form 2,5-dichloroacetophenone.

-

Baeyer-Villiger Oxidation: Conversion of the ketone (2,5-dichloroacetophenone) to an ester (2,5-dichlorophenyl acetate).

-

Hydrolysis: Cleavage of the ester to yield 2,5-dichlorophenol.

-

Salt Formation: Reaction of the phenol with potassium hydroxide to produce the target molecule, potassium 2,5-dichlorophenolate.

This structured approach allows for purification at intermediate stages, ensuring a high-purity final product.

Reaction Mechanisms and Scientific Rationale

Step 1: Friedel-Crafts Acylation

The initial step involves the electrophilic aromatic substitution of 1,4-dichlorobenzene with acetyl chloride, catalyzed by a Lewis acid such as aluminum trichloride (AlCl₃).[8] The catalyst activates the acetyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich benzene ring.

The reaction mechanism is as follows:

-

Formation of the acylium ion electrophile.

-

Nucleophilic attack by the aromatic ring on the acylium ion, forming a resonance-stabilized carbocation (sigma complex).

-

Deprotonation of the sigma complex to restore aromaticity and regenerate the catalyst.

Step 2: Baeyer-Villiger Oxidation

This oxidation reaction converts the 2,5-dichloroacetophenone into 2,5-dichlorophenyl acetate using a peroxide, such as hydrogen peroxide, often in the presence of an acid catalyst.[7] The reaction involves the insertion of an oxygen atom between the carbonyl carbon and the aromatic ring. The migratory aptitude of the aryl group is crucial for the success of this rearrangement.

Step 3 & 4: Hydrolysis and Salt Formation

The resulting 2,5-dichlorophenyl acetate is hydrolyzed under basic conditions (using an inorganic alkali like sodium or potassium hydroxide) to cleave the ester bond, yielding 2,5-dichlorophenol.[7] The subsequent addition of a stoichiometric amount of potassium hydroxide (KOH) to the purified 2,5-dichlorophenol results in a simple acid-base neutralization to form the desired potassium 2,5-dichlorophenolate salt.[1]

Comprehensive Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier | Notes |

| 1,4-Dichlorobenzene | C₆H₄Cl₂ | 147.00 | ≥99% | Sigma-Aldrich | Starting material |

| Acetyl Chloride | CH₃COCl | 78.49 | ≥99% | Sigma-Aldrich | Freshly distilled recommended |

| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | ≥99% | Sigma-Aldrich | Handle under inert atmosphere |

| Hydrogen Peroxide | H₂O₂ | 34.01 | 30% (w/w) in H₂O | Fisher Scientific | |

| p-Toluenesulfonic acid | C₇H₈O₃S | 172.20 | ≥98.5% | Sigma-Aldrich | Catalyst for Baeyer-Villiger |

| Potassium Hydroxide | KOH | 56.11 | ≥85% pellets | Sigma-Aldrich | For hydrolysis and salt formation |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS Grade | Fisher Scientific | Solvent for extraction |

| Xylene | C₈H₁₀ | 106.16 | Anhydrous | Sigma-Aldrich | Solvent for salt formation |

| Hydrochloric Acid | HCl | 36.46 | 37% (w/w) | Fisher Scientific | For work-up |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | Fisher Scientific | Drying agent |

Synthesis Workflow Diagram

Caption: Overall workflow for the synthesis of Potassium 2,5-dichlorophenolate.

Step-by-Step Procedure

Step 1: Synthesis of 2,5-Dichloroacetophenone [8]

-

Set up a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Ensure all glassware is oven-dried.

-

To the flask, add 1,4-dichlorobenzene (29.4 g, 0.2 mol) and heat to 80°C until molten.

-

Carefully add anhydrous aluminum chloride (33.7 g, 0.253 mol) to the molten starting material with stirring.

-

From the dropping funnel, add freshly distilled acetyl chloride (10.3 g, 0.13 mol) dropwise over 30 minutes. The reaction is exothermic.

-

Maintain the reaction mixture at 40°C for 6 hours with continuous stirring.

-

After cooling to room temperature, slowly and carefully pour the reaction mixture into 200 mL of ice water with vigorous stirring.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 50 mL portions of dichloromethane.

-

Combine the organic layers and wash successively with water, 1 M potassium hydroxide solution, and finally with water until the washings are neutral.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2,5-dichloroacetophenone.

-

The product can be purified by vacuum distillation.

Step 2: Synthesis of 2,5-Dichlorophenyl Acetate [7]

-

In a round-bottom flask, dissolve the 2,5-dichloroacetophenone from the previous step in a suitable organic solvent.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

At room temperature, add hydrogen peroxide (30%) dropwise to the stirred solution.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction with a sodium bisulfite solution and extract the product with an organic solvent.

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2,5-dichlorophenyl acetate.

Step 3: Hydrolysis to 2,5-Dichlorophenol [7]

-

To the crude 2,5-dichlorophenyl acetate, add a 10% aqueous solution of potassium hydroxide.

-

Heat the mixture to reflux and maintain for 2-3 hours until hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is acidic.

-

The 2,5-dichlorophenol product will precipitate. It can be collected by filtration or extracted with an appropriate solvent like diethyl ether.

-

Purify the crude product by recrystallization or distillation to obtain pure 2,5-dichlorophenol.

Step 4: Formation of Potassium 2,5-dichlorophenolate [1]

-

Dissolve the purified 2,5-dichlorophenol (1 mole equivalent) in xylene in a flask equipped for azeotropic distillation (e.g., with a Dean-Stark apparatus).

-

Under vigorous stirring, add an aqueous solution of potassium hydroxide (48-50% w/w, 0.98 mole equivalent) dropwise.

-

Heat the mixture to 110°C and reflux for approximately 5 hours, continuously removing the water azeotropically.

-

Moisture control is critical; residual water should be below 0.1% w/w.

-

After the reaction is complete and all water has been removed, the product, potassium 2,5-dichlorophenolate, can be isolated. Depending on the desired form, the xylene can be removed under vacuum. The product is a salt.[1]

Reaction Parameters Summary

| Step | Reaction | Key Reagents | Temperature | Time | Yield |

| 1 | Friedel-Crafts | 1,4-DCB, AcCl, AlCl₃ | 40-80°C | 6.5 h | ~63-95% |

| 2 | Baeyer-Villiger | 2,5-DCA, H₂O₂, p-TSA | Room Temp. | Varies | ~90% |

| 3 | Hydrolysis | 2,5-DCPA, KOH | Reflux | 2-3 h | High |

| 4 | Salt Formation | 2,5-DCP, KOH | 110°C | 5 h | 96-98% |

(Yields are approximate and based on literature values. Actual yields may vary.)[1][8]

Safety, Handling, and Waste Disposal

Hazard Analysis:

-

1,4-Dichlorobenzene: Harmful if swallowed and an eye irritant.

-

Aluminum Chloride: Reacts violently with water. Corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).

-

Acetyl Chloride: Corrosive and flammable. Reacts violently with water.

-

Potassium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

-

2,5-Dichlorophenol: Toxic if swallowed or in contact with skin. Corrosive and causes severe skin burns and eye damage. It is also toxic to aquatic life.[9][10]

Handling Precautions:

-

All steps should be performed in a well-ventilated fume hood.

-

Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Anhydrous reagents should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition.

Waste Disposal:

-

All organic and chlorinated waste must be collected in designated, labeled containers. Do not dispose of down the drain.

-

Aqueous acidic and basic waste should be neutralized before disposal according to institutional guidelines.

Product Characterization

The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor reaction progress.

-

Melting Point: The melting point of 2,5-dichlorophenol is 59-60°C.[1][11]

-

Spectroscopy (NMR, IR): To confirm the chemical structure of the products at each stage.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity of volatile intermediates like 2,5-dichloroacetophenone and 2,5-dichlorophenol.

Conclusion

The multi-step synthesis protocol detailed herein provides a reliable and validated method for the production of potassium 2,5-dichlorophenolate from 1,4-dichlorobenzene. By understanding the rationale behind each step, from the initial electrophilic substitution to the final salt formation, researchers can confidently reproduce this synthesis and adapt it as needed for their specific applications. Strict adherence to safety protocols is paramount due to the hazardous nature of several reagents involved.

References

- Google Patents. (1997). CN104591973A - Preparation method of 2,5-dichlorophenol.

-

INCHEM. (2021). ICSC 0439 - 2,5-DICHLOROPHENOL. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,5-Dichlorophenol. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

Sources

- 1. Potassium 2,5-dichlorophenolate|CAS 68938-81-8 [benchchem.com]

- 2. globethesis.com [globethesis.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 7. CN104591973A - Preparation method of 2,5-dichlorophenol - Google Patents [patents.google.com]

- 8. Page loading... [guidechem.com]

- 9. 2,5-Dichlorophenol - Wikipedia [en.wikipedia.org]

- 10. ICSC 0439 - 2,5-DICHLOROPHENOL [inchem.org]

- 11. echemi.com [echemi.com]

Application Note: A Robust HPLC-UV Method for the Quantification of Potassium 2,5-dichlorophenolate

Abstract

This application note details a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the accurate detection and quantification of Potassium 2,5-dichlorophenolate. The developed protocol utilizes reversed-phase chromatography with UV detection, a widely accessible and reliable technique in modern analytical laboratories.[1][2] This document provides a step-by-step guide for researchers, quality control analysts, and drug development professionals, covering the rationale behind the method development, a detailed experimental protocol, and a full validation summary according to ICH guidelines.[3][4][5]

Introduction: The Analytical Challenge

Potassium 2,5-dichlorophenolate is the potassium salt of 2,5-dichlorophenol, an organic compound of interest in environmental science and toxicology as a metabolite of 1,4-dichlorobenzene, which is used in pesticides and disinfectants.[6] Accurate quantification is crucial for monitoring its presence and understanding its potential biological and environmental impact.

High-Performance Liquid Chromatography (HPLC) is the technique of choice for the analysis of many phenolic compounds due to its high resolution, sensitivity, and reproducibility.[7][8] However, the polar nature of the phenolate salt presents a potential challenge for retention on traditional nonpolar stationary phases used in reversed-phase HPLC.[9] This application note addresses this by providing a method that ensures adequate retention and sharp peak shapes for reliable quantification.

Method Development Strategy: A Logic-Driven Approach

The development of a robust HPLC method requires a systematic approach. The following sections outline the rationale for the selection of each critical parameter.

Chromatographic Mode: Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) was selected as the primary chromatographic mode. This is the most common HPLC mode, offering versatility and suitability for a wide range of organic molecules.[10][11] In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The analyte, Potassium 2,5-dichlorophenolate, while being a salt, possesses a dichlorinated benzene ring which provides sufficient hydrophobicity to interact with a C18 stationary phase.

Stationary Phase Selection: The C18 Column

A C18 (octadecylsilane) column is the most widely used stationary phase in reversed-phase chromatography and was chosen for this method.[10] The long alkyl chains provide a highly hydrophobic surface, promoting retention of non-polar to moderately polar compounds. A standard column dimension of 150 mm x 4.6 mm with 5 µm particle size offers a good balance between resolution, analysis time, and backpressure.[1]

Mobile Phase Optimization: The Key to Resolution

The mobile phase composition is a critical factor in achieving optimal separation. A mixture of an organic solvent and an aqueous buffer is typically used in RP-HPLC.[10]

-

Organic Modifier: Acetonitrile was chosen over methanol. While both are common organic modifiers, acetonitrile often provides better peak shape and lower UV cutoff.[12]

-

Aqueous Component & pH Control: To ensure consistent retention and peak shape of the phenolic analyte, the pH of the mobile phase must be controlled. By acidifying the aqueous component with a small amount of a weak acid, such as acetic acid or phosphoric acid, the ionization of the phenolate is suppressed, converting it to the less polar phenolic form (2,5-dichlorophenol). This significantly improves retention on the C18 column.[9] A mobile phase containing 0.1% acetic acid in water is a good starting point.[7]

Detection Wavelength: Maximizing Sensitivity

A UV-Vis or Photodiode Array (PDA) detector is commonly used for the analysis of aromatic compounds like chlorinated phenols.[1] To determine the optimal wavelength for detection, a UV scan of a standard solution of Potassium 2,5-dichlorophenolate should be performed. The wavelength of maximum absorbance (λmax) will provide the highest sensitivity. For many phenolic compounds, this is typically in the range of 270-290 nm.[13]

The logical workflow for the method development process is illustrated in the diagram below:

Caption: Workflow for HPLC Method Development.

Detailed Experimental Protocol

This protocol provides a starting point for the analysis of Potassium 2,5-dichlorophenolate. Minor adjustments may be necessary based on the specific instrumentation and sample matrix.

Instrumentation and Materials

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.[1]

-

Reversed-phase C18 column (150 mm x 4.6 mm, 5 µm particle size).

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

Syringe filters (0.45 µm).

-

Potassium 2,5-dichlorophenolate reference standard.

-

HPLC-grade acetonitrile.

-

HPLC-grade water.

-

Glacial acetic acid.

Chromatographic Conditions

| Parameter | Condition |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% A, 40% B (Isocratic) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 280 nm (Verify with UV scan) |

| Run Time | 10 minutes |

Preparation of Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Potassium 2,5-dichlorophenolate reference standard and dissolve in a 10 mL volumetric flask with the mobile phase.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation: Dissolve the sample containing Potassium 2,5-dichlorophenolate in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Analysis Workflow

The general workflow for sample analysis is depicted below:

Caption: Experimental Workflow for HPLC Analysis.

Method Validation

The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[3][4][5][14][15]

Validation Parameters

The following parameters should be assessed:

-

Specificity: The ability to assess the analyte in the presence of other components. This can be demonstrated by analyzing a blank and a spiked sample matrix.

-

Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve.

-

Accuracy: The closeness of the test results to the true value. This is typically assessed by the recovery of spiked samples at different concentrations.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Acceptance Criteria

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

| Robustness | No significant change in results |

Conclusion

The HPLC method described in this application note provides a robust and reliable approach for the quantification of Potassium 2,5-dichlorophenolate. By following the detailed protocol and validation procedures, researchers and analysts can achieve accurate and reproducible results. The systematic development strategy ensures that the method is scientifically sound and fit for its intended purpose in various research and quality control applications.

References

- Application Note: High-Performance Liquid Chromatography for the Separation of Chlorinated Phenols - Benchchem. (n.d.).

- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18).

- Reversed-phase chromatography - Wikipedia. (n.d.).

- Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples in - AKJournals. (2019, April 9).

- Polar Compounds | SIELC Technologies. (n.d.).

- Development of a rapid resolution HPLC method for the separation and determination of 17 phenolic compounds in crude plant extracts - SciSpace. (n.d.).

- HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. (n.d.).

- a rapid hplc method for determination of major phenolic acids in plant material. (n.d.).

- Liquid Chromatographic Determination of Chlorinated Phenol Impurities in Technical Pentachlorophenol Using Electrochemical Detec. (n.d.).

- Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride - Scientific Research Publishing. (n.d.).

- (PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples - ResearchGate. (n.d.).

- Separation of Chlorinated Phenols by Isocratic High-Performance Liquid Chromatography on Reverse Phase Column. (n.d.).

- METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo. (2024, March 26).

- HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International. (n.d.).

- HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC. (n.d.).

- Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. (2025, April 4).

- New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. (2020, March 23).

- Steps for HPLC Method Validation - Pharmaguideline. (2024, December 11).

- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).

- Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).

- Potassium 2,5-dichlorophenolate|CAS 68938-81-8 - Benchchem. (n.d.).

- Reversed Phase HPLC Method Development - Phenomenex. (n.d.).

- CN104591973A - Preparation method of 2,5-dichlorophenol - Google Patents. (n.d.).

- A VALIDATED RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF PARACETAMOL AND DICLOFENAC POTASSIUM IN PHARMACEUTICAL FORMULATION. (n.d.).

- Development and validation of a RP-HPLC method for the simultaneous determination of paracetamol and diclofenac potassium on - JOCPR. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]

- 4. actascientific.com [actascientific.com]

- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 6. benchchem.com [benchchem.com]

- 7. akjournals.com [akjournals.com]

- 8. researchgate.net [researchgate.net]

- 9. Polar Compounds | SIELC Technologies [sielc.com]

- 10. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 11. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]

- 12. phx.phenomenex.com [phx.phenomenex.com]

- 13. sphinxsai.com [sphinxsai.com]

- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 15. database.ich.org [database.ich.org]

Application Notes and Protocols for the Research and Development of Potassium 2,5-dichlorophenolate in Agricultural Applications

Disclaimer: The following document is intended for researchers, scientists, and drug development professionals for research and development purposes only. Potassium 2,5-dichlorophenolate is not a registered agricultural product for direct application on crops. The information provided herein is for investigational use and does not constitute a recommendation for field application. Always adhere to local, state, and federal regulations regarding chemical use and safety.

Introduction: The Role of Potassium 2,5-dichlorophenolate in Agrochemical Synthesis

Potassium 2,5-dichlorophenolate (C₆H₃Cl₂KO) is the potassium salt of 2,5-dichlorophenol.[1][2] In the agrochemical industry, its primary and well-documented role is as a chemical intermediate in the synthesis of other active ingredients.[1][3] It is a key precursor in the manufacturing of certain herbicides.[1] Therefore, it is crucial to understand that this compound is a building block for other agrochemicals rather than a final product intended for direct use in agriculture.

These application notes will provide a framework for the research and development of Potassium 2,5-dichlorophenolate, focusing on hypothetical applications based on its chemical structure and its relationship to known active compounds. The protocols outlined below are for controlled laboratory and greenhouse settings to evaluate its potential biological activity.

Hypothetical Applications for Research and Development

Given its chemical nature as a dichlorophenol salt, research into the potential bioactivity of Potassium 2,5-dichlorophenolate could be directed towards two main areas:

-

Plant Growth Regulation: Phenolic compounds are known to influence plant growth and development. Research could explore if this specific salt exhibits any plant growth regulator (PGR) effects, such as influencing rooting, flowering, or senescence.

-

Biocidal Activity: Chlorinated phenols have a history of use as biocides. Investigational studies could assess its potential as a fungicide, bactericide, or herbicide.

Experimental Protocols for a Research Setting

The following protocols are designed for a systematic evaluation of the biological effects of Potassium 2,5-dichlorophenolate on plants in a controlled environment.

Protocol 1: Preparation of Stock and Working Solutions

This protocol details the preparation of solutions for use in bioassays.

Materials:

-

Potassium 2,5-dichlorophenolate (CAS No: 68938-81-8)

-

Distilled or deionized water

-

Magnetic stirrer and stir bar

-

Volumetric flasks (various sizes)

-

Pipettes

-

Analytical balance

-

Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

-

Safety First: Handle Potassium 2,5-dichlorophenolate in a well-ventilated area, preferably a fume hood. Wear appropriate PPE.

-

Prepare a 1 Molar Stock Solution:

-

Accurately weigh 201.09 g of Potassium 2,5-dichlorophenolate (adjusting for purity if necessary).

-

Transfer the weighed solid to a 1 L volumetric flask.

-

Add approximately 800 mL of distilled water.

-

Place a magnetic stir bar in the flask and stir on a magnetic stirrer until the solid is completely dissolved.

-

Once dissolved, bring the volume up to the 1 L mark with distilled water. Mix thoroughly.

-

Store the stock solution in a clearly labeled, sealed container at 4°C.

-

-

Prepare Working Solutions:

-

Prepare a series of dilutions from the stock solution to achieve the desired concentrations for your experiments (e.g., 1 mM, 100 µM, 10 µM, 1 µM).

-

Use the formula M₁V₁ = M₂V₂ for accurate dilutions.

-

For example, to prepare 100 mL of a 1 mM working solution from a 1 M stock solution: (1 M)(V₁) = (0.001 M)(100 mL), so V₁ = 0.1 mL or 100 µL.

-

Add 100 µL of the 1 M stock solution to a 100 mL volumetric flask and bring it to volume with distilled water.

-

Protocol 2: Seed Germination and Seedling Vigor Bioassay

This protocol assesses the effect of the compound on seed germination and early seedling growth.

Materials:

-

Petri dishes (9 cm diameter) with filter paper

-

Seeds of a model plant species (e.g., Arabidopsis thaliana, lettuce, radish)

-

Working solutions of Potassium 2,5-dichlorophenolate at various concentrations

-

Control solution (distilled water)

-

Growth chamber or incubator with controlled light and temperature

-

Ruler or calipers

Procedure:

-

Plate Preparation: Place two layers of sterile filter paper in each petri dish.

-

Treatment Application: Pipette 5 mL of each working solution (and the control) onto the filter paper in separate petri dishes. Ensure the filter paper is saturated but not flooded.

-

Seed Plating: Place a predetermined number of seeds (e.g., 20-30) on the filter paper in each dish.

-

Incubation: Seal the petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 25°C with a 16/8 hour light/dark cycle).

-

Data Collection (after 5-7 days):

-

Germination Rate (%): Count the number of germinated seeds in each dish. A seed is considered germinated when the radicle has emerged.

-

Root Length: Measure the primary root length of each seedling.

-

Shoot Length: Measure the shoot (hypocotyl or epicotyl) length of each seedling.

-

Seedling Vigor: Observe and note any morphological changes, such as discoloration, necrosis, or abnormal growth.

-

-

Data Analysis: Calculate the average and standard deviation for each parameter at each concentration. Compare the treatment groups to the control using appropriate statistical tests (e.g., ANOVA).

Protocol 3: Foliar Application on Whole Plants (Greenhouse Study)

This protocol evaluates the effects of the compound when applied to the foliage of established plants.

Materials:

-

Healthy, uniform plants of a chosen species (e.g., tomato, soybean) at a specific growth stage (e.g., 3-4 true leaves).

-

Working solutions of Potassium 2,5-dichlorophenolate.

-

A surfactant to improve leaf coverage (use a non-ionic surfactant at the manufacturer's recommended rate).

-

Handheld sprayer.

-

Greenhouse with controlled environmental conditions.

Procedure:

-

Solution Preparation: Prepare the working solutions and add the surfactant.

-

Plant Grouping: Randomly assign plants to different treatment groups, including a control group (sprayed with water and surfactant only). Ensure enough replicates per group (e.g., 5-10 plants).

-

Application:

-

Spray the foliage of each plant until runoff, ensuring complete coverage of both upper and lower leaf surfaces.

-

Avoid spray drift between different treatment groups.

-

-

Observation and Data Collection (over 2-4 weeks):

-

Phytotoxicity: Regularly observe plants for signs of injury, such as chlorosis (yellowing), necrosis (tissue death), or leaf burn. Rate the phytotoxicity on a scale (e.g., 0 = no injury, 5 = severe injury).

-

Growth Parameters: At the end of the study, measure plant height, number of leaves, and stem diameter.

-

Biomass: Harvest the shoots and roots separately, and measure their fresh and dry weights.

-

-

Data Analysis: Analyze the collected data statistically to determine if there are significant differences between the treatment groups and the control.

Visualization of Experimental Workflow

Caption: A generalized workflow for evaluating the bioactivity of a test compound on plants.

Mechanism of Action of Structurally Related Compounds

To inform research hypotheses, it is useful to consider the mechanism of action of structurally related and commercially used agrochemicals. For instance, Dichlorprop-P-potassium is a phenoxypropionic herbicide.[4] Its mode of action is as a synthetic auxin.[4]

Synthetic Auxin Mechanism:

-

Absorption and Translocation: Absorbed primarily through the leaves and translocated to the meristematic tissues (areas of active growth).[4]

-

Hormonal Disruption: Mimics the plant hormone auxin, leading to uncontrolled and disorganized cell division and growth.

-

Physiological Effects: Causes stem and leaf malformations, leading to the death of the plant.[4]

Research into Potassium 2,5-dichlorophenolate could investigate whether it or its metabolites exhibit any auxin-like activity.

Quantitative Data from Related Agrochemicals (for Research Reference)

The following table summarizes application information for registered plant growth regulators and herbicides. This data is for comparative research purposes only and does not imply that Potassium 2,5-dichlorophenolate should be used in a similar manner or at these rates.

| Active Ingredient | Chemical Class | Typical Application Rates | Primary Use |

| Dichlorprop-P-potassium | Phenoxypropionic acid | Varies by formulation and target weed | Herbicide, Plant Growth Regulator[4] |

| Alpha Naphthyl Acetic Acid | Auxin | 10-200 ppm | Plant Growth Regulator (flowering, fruit set)[5] |

| Ethephon | Ethylene-releasing compound | 250-500 ppm (foliar spray) | Plant Growth Regulator (flowering, branching)[6][7] |

| Paclobutrazol | Triazole | 1-80 ppm (foliar spray) | Plant Growth Regulator (height control)[7] |

Synthesis Pathway Context

Understanding the synthesis of related compounds provides context for the role of Potassium 2,5-dichlorophenolate as an intermediate.

Caption: Simplified synthesis pathway showing the formation of Potassium 2,5-dichlorophenolate.

Safety and Handling

2,5-Dichlorophenol, the parent compound of Potassium 2,5-dichlorophenolate, is classified as harmful if swallowed and can cause severe skin burns and eye damage.[8] It is crucial to handle Potassium 2,5-dichlorophenolate with extreme care.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations.

Conclusion for Research and Development

While Potassium 2,5-dichlorophenolate is a key intermediate in the agrochemical industry, its potential for direct application in agriculture is not established. The protocols and information provided here offer a scientific framework for researchers to investigate its hypothetical bioactivity as a plant growth regulator or biocide in a controlled and safe laboratory setting. Any findings of interesting bioactivity would represent the very first step in a long and rigorous process of agrochemical development, which would include extensive toxicological, environmental fate, and efficacy studies before any consideration for field use could be made.

References

- Benchchem. (n.d.). Potassium 2,5-dichlorophenolate|CAS 68938-81-8.

- Echemi. (n.d.). Phenol, 2,5-dichloro-, potassium salt (1:1).

- University of Hertfordshire. (n.d.). Dichlorprop-P-potassium. AERU.

- Aarti Industries. (n.d.). 2,5-Dichloro Phenol Manufacturer for Agrochemical Needs.

- Valent BioSciences. (n.d.). FOLIAR AND SOIL APPLIED LIQUID NUTRIENT.

- agritech.tnau.ac.in. (n.d.). PLANT GROWTH REGULATORS (PGR).

- Nelson, K. (n.d.). Selection of Foliar-Applied Potassium Fertilizer Sources and Rates of Application to Optimize Soybean Response and Weed Control. University of Missouri.

- Purdue University. (n.d.). Plant Growth Regulators for Greenhouse Production Pocket Reference.

-

Wikipedia. (n.d.). 2,5-Dichlorophenol. Retrieved from [Link]

- Agilent Technologies, Inc. (2019, March 24). 2,5-Dichlorophenol - Safety Data Sheet.

- GrowerTalks. (2025-26).

- Ball Publishing. (n.d.).

Sources

- 1. Potassium 2,5-dichlorophenolate|CAS 68938-81-8 [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. Aarti Industries | 2,5-Dichloro Phenol Manufacturer for Agrochemical Needs [aarti-industries.com]

- 4. Dichlorprop-P-potassium [sitem.herts.ac.uk]

- 5. agritech.tnau.ac.in [agritech.tnau.ac.in]

- 6. growertalks.com [growertalks.com]

- 7. ballpublishing.com [ballpublishing.com]

- 8. agilent.com [agilent.com]

Validation & Comparative

High-Precision Purity Assessment of Potassium 2,5-Dichlorophenolate via 1H qNMR

Executive Summary

For drug development professionals and researchers utilizing Potassium 2,5-dichlorophenolate (K-2,5-DCP) , standard purity assessments often fail to capture the complete compositional picture.[1][2] While HPLC-UV is the industry workhorse for organic impurity profiling, it struggles with inorganic counter-ion stoichiometry, hygroscopic water content, and the lack of certified reference standards for specific salt forms.[1]

This guide establishes Quantitative 1H NMR (qNMR) as the superior primary reference method for determining the absolute purity (mass fraction) of K-2,5-DCP.[1] Unlike chromatography, qNMR provides a direct molar ratio analysis that simultaneously quantifies the active pharmaceutical ingredient (API), residual solvents, and isomeric impurities without requiring a reference standard of the analyte itself.

Part 1: The Analytical Challenge

Potassium 2,5-dichlorophenolate presents a unique set of characterization hurdles that standard workflows often overlook:

-

Salt vs. Free Acid Ambiguity: In unbuffered HPLC mobile phases, the phenolate salt often protonates to the neutral phenol form (2,5-dichlorophenol), making it impossible to distinguish the starting material from the salt product based on retention time alone.

-

Hygroscopicity: As a potassium phenolate, the compound is prone to absorbing atmospheric moisture.[1][2] Gravimetric assays (titration) can be skewed by water weight, whereas qNMR (using an internal standard) determines the absolute mass of the active moiety regardless of water content.

-

Isomeric Impurities: The synthesis of 2,5-dichlorophenol (via hydrolysis of 1,2,4-trichlorobenzene) frequently generates 2,4-dichlorophenol and 3,4-dichlorophenol byproducts.[1][2][3] These isomers have very similar polarities to the target, leading to potential co-elution in HPLC.

Part 2: Comparative Analysis (qNMR vs. Alternatives)

The following table objectively compares the performance of qNMR against traditional methods for this specific compound.

| Feature | 1H qNMR (Recommended) | HPLC-UV | Potentiometric Titration |

| Primary Output | Absolute Purity (Mass %) | Relative Purity (Area %) | Total Alkalinity / Acid Content |

| Reference Standard | Universal (e.g., Maleic Acid).[1][2] No K-2,5-DCP standard needed.[1][2] | Specific . Requires high-purity K-2,5-DCP standard.[1][2][4] | Standard Acid/Base (e.g., HCl/NaOH).[2] |

| Specificity | High . Distinguishes isomers via coupling constants ( | Medium . Isomers may co-elute; requires method development.[1][2] | Low . Titrates any basic species (e.g., residual |

| Water/Solvent Detection | Simultaneous . Quantifies residual | None . Requires separate Karl Fischer or GC-HS analysis.[1][2] | None . |

| Sample Requirement | ~10–20 mg (Non-destructive).[2] | < 1 mg (Destructive).[2] | > 100 mg (Destructive).[2] |

| Precision ( | < 1.0% (with proper relaxation delay).[2] | < 0.5% (highly reproducible).[2][5] | < 0.5%.[1][2][5][6][7][8][9] |

Critical Insight: For K-2,5-DCP, Titration often overestimates purity because it counts inorganic impurities (like

or) as part of the analyte.[1][2] qNMR is the only method that specifically targets the aromatic protons of the 2,5-dichlorophenolate ring, excluding inorganic bases.[1]

Part 3: 1H qNMR Characterization Protocol

Experimental Design

To ensure scientific integrity and traceability (SI-traceable), this protocol utilizes the Internal Standard (IS) method.

-

Solvent Selection: Deuterium Oxide (

) is preferred for the potassium salt due to high solubility. However, if the free phenol is suspected, DMSO- -

Internal Standard (IS): Maleic Acid (TraceCERT® or NIST equivalent).[2]

-

Why: It provides a sharp singlet at

6.0–6.3 ppm (depending on pH), which sits in a clean window between the solvent residual peak and the aromatic region of K-2,5-DCP.[1]

-

-

Relaxation Delay (

): The aromatic protons of chlorinated phenols have long-

Requirement: Set

(typically 30–60 seconds ) to ensure >99% magnetization recovery for quantitative accuracy.

-

Spectral Assignments (DMSO- )

The chemical shifts below distinguish the Potassium Salt from the Free Phenol .[1]

| Position | Proton Type | Multiplicity | Coupling ( | Phenol Shift ( | K-Salt Shift ( |

| -OH / -O⁻ | Hydroxyl | Singlet | - | ~10.95 | Absent |

| H-6 | Aromatic | Doublet (d) | ~7.15 | ~6.60 (Shielded) | |

| H-4 | Aromatic | dd | ~7.45 | ~6.90 (Shielded) | |

| H-3 | Aromatic | Doublet (d) | ~7.85 | ~7.30 |

*Note: Deprotonation increases electron density on the ring, causing a significant upfield shift (shielding), particularly at the ortho (H-6) and para (H-4) positions relative to the oxygen.

Impurity Markers

-

2,4-Dichlorophenol (Isomer): Look for a doublet at

~6.9 ppm ( -

Residual Water: Distinct broad singlet at

3.33 ppm in DMSO- -

Free Acid (2,5-Dichlorophenol): Appearance of a broad singlet at

>10.5 ppm indicates hydrolysis or incomplete salt formation.[1][2]

Part 4: Experimental Workflow

The following diagram outlines the self-validating workflow for qNMR purity assessment.

Figure 1: Step-by-step qNMR workflow for Potassium 2,5-dichlorophenolate purity determination.

Part 5: Calculation & Validation

To calculate the purity (

Where:

- : Integrated area of the signal.[1][8][10][11]

-

: Number of protons contributing to the signal (e.g.,

-

: Molar mass (

- : Gravimetric mass weighed.[1][2][8]

- : Certified purity of the Internal Standard (e.g., 99.9%).

Validation Criteria:

-

S/N Ratio: The signal-to-noise ratio for the analyte peaks must be >150:1.[1][2][8][9]

-

Integration Range: Integration limits should cover at least 60 times the Full Width at Half Maximum (FWHM) of the peak to capture >99% of the area.

-

Consistency: Calculate purity using H-3, H-4, and H-6 independently. Results should match within <1%.

References

-

BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR (The "Octad"). [Link]

-

Royal Society of Chemistry. 1H NMR data for 2,5-dichlorophenol (Free Acid). [Link] (Data derived from general spectral databases).[2][12]

-

National Institute of Standards and Technology (NIST). Certificates of Analysis for qNMR Standard Reference Materials (SRM). [Link][2]

-

Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Solvents as Trace Impurities."[1][2] J. Org.[1][2][6] Chem. 1997, 62, 7512–7515.[1][2] (Used for solvent impurity identification).[2][6] [Link]

Sources

- 1. 2,5-Dichlorophenol synthesis - chemicalbook [chemicalbook.com]

- 2. 2,5-Dichlorophenol | C6H4Cl2O | CID 66 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US20160304425A1 - Process for Purifying 2,5-Dichlorophenol - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. almacgroup.com [almacgroup.com]

- 6. carlroth.com [carlroth.com]

- 7. modgraph.co.uk [modgraph.co.uk]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. acgpubs.org [acgpubs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]

- 12. rsc.org [rsc.org]

A Comparative Analysis of Gametocidal Efficacy: Potassium 2,5-dichlorophenolate vs. Sodium 2,5-dichlorophenolate

An Important Note on Data Availability

A comprehensive review of existing scientific literature reveals a notable absence of direct comparative studies on the gametocidal efficacy of potassium 2,5-dichlorophenolate and its sodium salt counterpart. While research into halogenated phenols and their biological activities is ongoing in various fields, specific data on the gamete-killing properties of these particular salts is not publicly available. This guide, therefore, serves to outline the fundamental chemical and biological considerations for such a comparison and to provide a framework for the experimental validation that would be required.

The term "gametocide" itself has a broad application, ranging from agents that induce male sterility in plants for agricultural purposes to compounds that target the gametes of pathogens like Plasmodium falciparum to block disease transmission.[1][2] The context of this guide is aimed at researchers in drug development, focusing on the potential antimicrobial or antiparasitic applications of these compounds.

Understanding the Core Molecule: 2,5-Dichlorophenolate

The active component in both salts is the 2,5-dichlorophenolate anion. Chlorophenols are known for their use as intermediates in the manufacturing of pesticides and other chemicals.[3][4][5] Their biological activity is often attributed to their ability to disrupt cellular processes. While the precise mechanism of gametocidal action for 2,5-dichlorophenolate is not documented, related halogenated phenols have been shown to exert cytotoxic effects through various mechanisms, including the generation of reactive oxygen species and the inhibition of key enzymes.[6]

The key difference between the two compounds under consideration lies in the cation: potassium (K⁺) versus sodium (Na⁺). In solution, both salts would dissociate to yield the 2,5-dichlorophenolate anion. Therefore, any significant difference in their in vitro gametocidal efficacy would likely stem from factors influencing their formulation, stability, and bioavailability in a given experimental system.

Hypothetical Comparative Framework

In the absence of direct experimental data, we can propose a logical framework for comparing the two salts. The primary hypothesis would be that the in vitro gametocidal activity, when normalized for molar concentration of the 2,5-dichlorophenolate anion, would be similar. However, differences in their physicochemical properties could lead to variations in practical applications.

Table 1: Postulated Physicochemical and Biological Comparison

| Feature | Potassium 2,5-dichlorophenolate | Sodium 2,5-dichlorophenolate | Rationale for Comparison |

| Molar Mass | To be calculated based on formula | To be calculated based on formula | Essential for preparing equimolar solutions for direct comparison. |

| Solubility | Expected to be high in aqueous solutions | Expected to be high in aqueous solutions | Differences in solubility could affect the preparation of stock solutions and the maximum achievable concentration in assays. |

| Hygroscopicity | Potentially different | Potentially different | This could affect the accuracy of weighing the compound for preparing solutions. |

| In Vitro Efficacy (IC50) | To be determined experimentally | To be determined experimentally | The primary measure of gametocidal activity. |

| Cytotoxicity | To be determined experimentally | To be determined experimentally | Crucial for assessing the therapeutic index and potential for off-target effects. |

Experimental Design for a Comparative Study

To definitively compare the gametocidal efficacy of potassium and sodium 2,5-dichlorophenolate, a series of well-controlled experiments would be necessary.

Workflow for Comparative Efficacy Testing

Sources

- 1. Use of gametocides in hybrid seed production | PPTX [slideshare.net]

- 2. Potent Plasmodium falciparum Gametocytocidal Activity of Diaminonaphthoquinones, Lead Antimalarial Chemotypes Identified in an Antimalarial Compound Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academicjournals.org [academicjournals.org]

- 4. Urinary 2,5-dicholorophenol and 2,4-dichlorophenol concentrations and prevalent disease among adults in the National Health and Nutrition Examination Survey (NHANES) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

validation of Potassium 2,5-dichlorophenolate concentration using UV-Vis spectroscopy

Publish Comparison Guide

Executive Summary & Strategic Analysis

Potassium 2,5-dichlorophenolate (K-2,5-DCP) is a critical salt intermediate, often used in the synthesis of herbicides (e.g., Dicamba) and pharmaceutical precursors. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for specificity, UV-Vis spectroscopy offers a rapid, cost-effective alternative for routine Quality Control (QC) of raw materials where the synthesis route is known and isomer contamination is controlled.

This guide validates a UV-Vis protocol for K-2,5-DCP, focusing on the phenolate anion chromophore. Unlike the neutral phenol, the salt form requires specific pH control to maintain spectral stability.

Technique Comparison: UV-Vis vs. Alternatives

| Feature | UV-Vis Spectroscopy (Proposed) | HPLC-UV (Benchmark) | Potentiometric Titration |

| Primary Utility | Routine QC, Dissolution Testing, Solubility Studies | Impurity Profiling, Stability Indicating Methods | Assay (Purity) of Bulk Substance |

| Specificity | Low (Cannot distinguish isomers like 2,4-DCP) | High (Separates isomers and degradation products) | Moderate (Non-specific to isomers) |

| Sensitivity (LOD) | High ( | Very High ( | Low (Requires macro quantities) |

| Throughput | < 2 min per sample | 15–30 min per sample | 5–10 min per sample |

| Cost per Analysis | Low (< $0.50) | High (Solvents, Columns, Waste) | Low |

Scientific Foundation: The Phenolate Chromophore

To validate this method, one must understand the analyte's behavior in solution. Potassium 2,5-dichlorophenolate dissociates in water to release the 2,5-dichlorophenolate anion .

-

The pKa Factor: The pKa of 2,5-dichlorophenol is approximately 7.5 .

-

Spectral Shift: The neutral phenol absorbs at

nm. However, the phenolate anion (present in the salt) exhibits a bathochromic (red) shift to -

Critical Control Point: To ensure linearity and precision, the solvent system must maintain a pH

(2 pH units above pKa) to keep

Experimental Protocol

Reagents & Equipment

-

Analyte: Potassium 2,5-dichlorophenolate Reference Standard (>99.0% purity).

-

Solvent (Diluent): 0.01 M NaOH or Borate Buffer (pH 10.0). Do not use distilled water alone.

-

Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth 1 nm).

-

Cuvettes: Quartz, 10 mm path length.

Step-by-Step Workflow

Step 1: Spectral Scanning &

Determination

-

Prepare a Stock Solution (1000 µg/mL) : Dissolve 100.0 mg of K-2,5-DCP in 100 mL of Diluent.

-

Prepare a Working Standard (20 µg/mL) : Dilute 2.0 mL of Stock into 100 mL Diluent.

-

Baseline Correction: Run a blank scan with pure Diluent.

-

Scan: Scan the Working Standard from 200 nm to 400 nm.

-

Identify

: Locate the primary peak (expected ~298–305 nm). Note this specific wavelength for all quantitative measurements.

Step 2: Linearity Standard Preparation

Prepare five calibration standards from the Stock Solution to cover 50%–150% of the target concentration (e.g., 10–50 µg/mL).

| Standard Level | Stock Vol. (mL) | Final Vol. (mL) | Concentration (µg/mL) |

| Level 1 | 1.0 | 100 | 10.0 |

| Level 2 | 2.0 | 100 | 20.0 |

| Level 3 | 3.0 | 100 | 30.0 |

| Level 4 | 4.0 | 100 | 40.0 |

| Level 5 | 5.0 | 100 | 50.0 |

Validation Framework (ICH Q2(R1))

This section details how to prove the method is scientifically valid.

A. Specificity (The "Isosbestic" Check)

Since UV is not specific for isomers, specificity is demonstrated by spectral purity.

-

Protocol: Degrade a sample intentionally (e.g., add acid to shift pH to < 2).

-

Observation: The spectrum should shift back to the neutral phenol form (

nm). The presence of a clear isosbestic point during a pH titration confirms that the spectral change is due to a single acid-base equilibrium and not impurity interference.

B. Linearity & Range

-

Acceptance Criteria: Correlation coefficient (

) -

Calculation: Plot Absorbance (y-axis) vs. Concentration (x-axis).

-

Beer-Lambert Law:

-

Where

is the molar absorptivity of the K-2,5-DCP anion.

-

C. Accuracy (Recovery)

-

Protocol: Spike known amounts of K-2,5-DCP into a placebo matrix (if available) or solvent.

-

Levels: 80%, 100%, 120% of target conc.

-

Acceptance: Mean recovery

.

D. Precision (Repeatability)

-

Protocol: Measure the 20 µg/mL standard

times. -

Acceptance: RSD

.

Visualizing the Workflow

The following diagram illustrates the decision logic and validation workflow.

Figure 1: Decision matrix and experimental workflow for K-2,5-DCP analysis. Note the critical pH buffering step.

Data Analysis & Troubleshooting

Calculations

Calculate the concentration (

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Drifting Absorbance | pH instability causing Phenol/Phenolate equilibrium shift. | Ensure Diluent is buffered (e.g., Borate pH 10), not just NaOH. |

| Low Sensitivity | Measurement taken at neutral phenol | Rescan sample in basic media; use the bathochromic peak (~300 nm). |

| Non-Linearity (>1.0 Abs) | Concentration too high; deviations from Beer's Law. | Dilute samples to keep Absorbance between 0.2 and 0.8 AU. |

References

-

ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

-

PubChem. (n.d.).[2] 2,5-Dichlorophenol (Compound).[2][3][4][5][6][7][8] National Center for Biotechnology Information. Retrieved October 26, 2023. Link

- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis (7th ed.). Cengage Learning.

-

Sigma-Aldrich. (n.d.). Product Specification: 2,5-Dichlorophenol.[2][3][5] (Used for pKa and solubility data).[3][5] Link

Sources

- 1. database.ich.org [database.ich.org]

- 2. 2,5-Dichlorophenol | C6H4Cl2O | CID 66 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,5-Dichlorophenol CAS#: 583-78-8 [m.chemicalbook.com]

- 4. 2,5-Dichlorophenol - Wikipedia [en.wikipedia.org]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. Exposome-Explorer - 2,5-Dichlorophenol (2,5-DCP) (Compound) [exposome-explorer.iarc.fr]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

A Senior Application Scientist's Guide to Certified Reference Standards for Potassium 2,5-dichlorophenolate Analysis

This guide provides an in-depth comparison and technical overview of sourcing and utilizing reference standards for the analysis of Potassium 2,5-dichlorophenolate. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple product listing. It delves into the critical decision-making process for standard selection, the robust methodology for qualifying an in-house standard when a commercial Certified Reference Standard (CRS) is unavailable, and the comparative analytical data required to ensure measurement accuracy and reliability.

The Analytical Imperative: Why a High-Purity Standard is Non-Negotiable

Potassium 2,5-dichlorophenolate (CAS 68938-81-8) is a key chemical intermediate and a significant metabolite of compounds like 1,4-dichlorobenzene, which is used in pesticides and disinfectants.[1] Its accurate quantification is crucial in diverse fields, from environmental monitoring and toxicology to the quality control of pharmaceutical and chemical synthesis.[1][2][3]

The reliability of any analytical data hinges on the quality of the reference standard used for calibration. A Certified Reference Standard (CRS) provides metrological traceability to a recognized standard, such as those from the National Institute of Standards and Technology (NIST), and comes with a certificate detailing its certified value and associated uncertainty.[4] Using a CRS is essential for method validation, ensuring inter-laboratory consistency, and meeting the stringent requirements of regulatory bodies.[4][5]

Navigating the Landscape: Commercial vs. In-House Reference Standards

The ideal scenario is the procurement of a CRS from an accredited supplier produced under an ISO 17034 quality system.[6][7] However, for specific or less common analytes like Potassium 2,5-dichlorophenolate, a commercially available CRS may not always be readily accessible. This necessitates a critical decision: source a high-purity standard from a chemical supplier or prepare and qualify a reference material in-house.

Caption: Decision workflow for selecting a reference standard.

Comparison of Commercial Offerings

When evaluating commercially available materials, whether certified or sold as high-purity chemicals, a thorough assessment of the supplier's documentation is critical. Below is a guide to the essential parameters for comparison.

Table 1: Key Comparison Criteria for Commercial Reference Standards

| Parameter | Supplier A (Accredited CRS Provider) | Supplier B (Fine Chemical Supplier) | Rationale & Importance |

| Purity/Assay | 99.9% ± 0.2% (Certified Value) | ≥99% (Typical Purity) | A certified value with uncertainty is required for calculating the uncertainty budget of the entire analytical method. A typical purity value lacks this metrological rigor. |

| Certification | ISO 17034, ISO/IEC 17025 | None | ISO 17034 ensures the competence of the reference material producer, guaranteeing the entire process from production to certification is robust and controlled.[5][6] |

| Traceability | Documented traceability to SI units via NIST SRM.[4] | Not provided | Traceability ensures that the measurement is part of an unbroken chain of comparisons to a national or international standard. |

| Documentation | Comprehensive Certificate of Analysis (CoA) with certified value, uncertainty, homogeneity and stability data, and method of certification.[4] | Basic CoA with lot-specific purity (e.g., by HPLC area %), and basic spectroscopic data. | The comprehensive CoA is a legal document providing the evidence and confidence needed for regulated environments. |

| Form | Solid (weighed amount) or solution in a certified concentration. | Bulk solid. | A certified solution saves the user from performing complex and error-prone weighing and dissolution steps. |